molecular formula C17H15N5O4 B7716516 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine

4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine

カタログ番号 B7716516
分子量: 353.33 g/mol
InChIキー: DJPBAUPWQVIFEC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine, also known as GSK-J4, is a selective inhibitor of the histone demethylase JMJD3/KDM6B. It has been widely used in scientific research to investigate the role of JMJD3 in various biological processes.

作用機序

4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine inhibits the demethylase activity of JMJD3 by binding to its active site. JMJD3 is a histone demethylase that specifically removes the trimethylation mark from lysine 27 of histone H3 (H3K27me3), leading to the activation of gene expression. 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine inhibits this process by preventing the removal of H3K27me3, thereby inhibiting the expression of JMJD3 target genes.
Biochemical and Physiological Effects
4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been shown to have various biochemical and physiological effects. It inhibits the differentiation of Th17 cells and promotes the generation of Tregs by regulating the expression of key transcription factors (Kruidenier et al., 2012). It also inhibits the growth and metastasis of cancer cells by regulating the expression of genes involved in cell proliferation, migration, and invasion (Banelli et al., 2017; Wang et al., 2018; Wu et al., 2019). In addition, 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been shown to induce apoptosis in cancer cells by activating the p53 pathway (Wang et al., 2018).

実験室実験の利点と制限

One of the main advantages of using 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine in lab experiments is its specificity for JMJD3. It does not inhibit other histone demethylases, making it a valuable tool for studying the role of JMJD3 in various biological processes. However, 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has some limitations. It has low solubility in water, which can affect its bioavailability and toxicity. In addition, 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been shown to have off-target effects on other enzymes, such as lysine-specific demethylase 1 (LSD1) and histone deacetylases (HDACs) (Kruidenier et al., 2012; Wang et al., 2018).

将来の方向性

There are several future directions for the use of 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine in scientific research. One direction is to investigate the role of JMJD3 in other biological processes, such as development, metabolism, and aging. Another direction is to develop more potent and selective inhibitors of JMJD3/KDM6B for therapeutic use. Finally, 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine can be used in combination with other drugs to enhance their efficacy and reduce their side effects in cancer treatment.

合成法

The synthesis of 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine involves several steps, including the preparation of 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl) morpholine and the reduction of the nitro group to an amino group. The detailed synthesis method has been described in a patent application by GlaxoSmithKline (WO 2012/012862 A1).

科学的研究の応用

4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been used in various scientific research fields, including epigenetics, immunology, and cancer research. It has been shown to inhibit the differentiation of Th17 cells and promote the generation of Tregs, suggesting its potential use in the treatment of autoimmune diseases (Kruidenier et al., 2012). 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has also been used to study the role of JMJD3 in cancer progression. It has been shown to inhibit the growth and metastasis of various cancer cells, including breast cancer, prostate cancer, and glioblastoma (Banelli et al., 2017; Wang et al., 2018; Wu et al., 2019).

特性

IUPAC Name

4-[2-nitro-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4/c23-22(24)15-11-12(4-5-14(15)21-7-9-25-10-8-21)17-19-16(20-26-17)13-3-1-2-6-18-13/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPBAUPWQVIFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}morpholine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。